N,N',N''-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide)
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Overview
Description
N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) is a complex organic compound that belongs to the class of triazine-based conjugated microporous polymers. These compounds are known for their high stability, large surface area, and unique chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) typically involves a Friedel–Crafts polymerization reaction. This reaction is carried out between 2,4,6-trichloro-1,3,5-triazine and derivatives of triphenylamine under controlled conditions . The reaction conditions include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as trifluoromethanesulfonic acid, to facilitate the polymerization process .
Chemical Reactions Analysis
N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like iodine and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the triazine or anthracene moieties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other complex molecules and materials. In medicine, it is being explored for its potential use in cancer therapy, as it can selectively target cancer cells and deliver therapeutic agents . In industry, it is used in the production of high-performance materials, such as polymers and coatings, due to its excellent thermal and chemical stability .
Mechanism of Action
The mechanism of action of N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) involves its ability to interact with specific molecular targets and pathways. The triazine core can form strong interactions with various biomolecules, while the anthracene moieties can participate in π-π stacking interactions, enhancing the compound’s binding affinity and specificity . These interactions enable the compound to exert its effects in biological systems, such as inhibiting the growth of cancer cells or delivering therapeutic agents to specific targets .
Comparison with Similar Compounds
Compared to other similar compounds, N,N’,N’‘-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) stands out due to its unique combination of triazine and anthracene moieties. Similar compounds include 2,4,6-tris(diphenylamino)-1,3,5-triazine and 1,3,5-tris(4-aminophenyl)benzene, which also possess triazine cores but differ in their substituents and overall structure . The presence of anthracene moieties in N,N’,N’'-(1,3,5-Triazine-2,4,6-triyltris(imino(9,10-dihydro-9,10-dioxoanthracene-5,1-diyl)))tris(benzamide) enhances its stability and binding properties, making it more effective in certain applications .
Properties
CAS No. |
83949-91-1 |
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Molecular Formula |
C66H39N9O9 |
Molecular Weight |
1102.1 g/mol |
IUPAC Name |
N-[5-[[4,6-bis[(5-benzamido-9,10-dioxoanthracen-1-yl)amino]-1,3,5-triazin-2-yl]amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C66H39N9O9/c76-55-40-25-13-31-46(52(40)58(79)37-22-10-28-43(49(37)55)67-61(82)34-16-4-1-5-17-34)70-64-73-65(71-47-32-14-26-41-53(47)59(80)38-23-11-29-44(50(38)56(41)77)68-62(83)35-18-6-2-7-19-35)75-66(74-64)72-48-33-15-27-42-54(48)60(81)39-24-12-30-45(51(39)57(42)78)69-63(84)36-20-8-3-9-21-36/h1-33H,(H,67,82)(H,68,83)(H,69,84)(H3,70,71,72,73,74,75) |
InChI Key |
HNAMXBKVIIGORC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=NC(=NC(=N5)NC6=CC=CC7=C6C(=O)C8=C(C7=O)C(=CC=C8)NC(=O)C9=CC=CC=C9)NC1=CC=CC2=C1C(=O)C1=C(C2=O)C(=CC=C1)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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